Nitrilotriacetic acid-d9

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

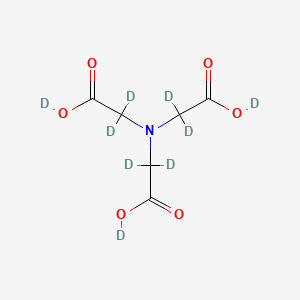

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

deuterio 2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/i1D2,2D2,3D2/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFYIUFZLHCRTH-HCHPEDFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486730 | |

| Record name | Nitrilotriacetic acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807630-34-8 | |

| Record name | Nitrilotriacetic acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 807630-34-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Isotopic Purity of Nitrilotriacetic Acid-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Nitrilotriacetic acid-d9 (NTA-d9). NTA-d9 serves as a critical internal standard in quantitative mass spectrometry-based analyses due to its chemical similarity to its non-deuterated counterpart and its distinct mass shift. This document outlines a probable synthetic route, detailed analytical methodologies for verifying isotopic enrichment, and presents relevant quantitative data.

Introduction

Nitrilotriacetic acid (NTA) is a polyamino-carboxylic acid widely used as a chelating agent. Its deuterated isotopologue, this compound (NTA-d9), where nine hydrogen atoms have been replaced by deuterium (B1214612), is an invaluable tool in analytical chemistry. Specifically, it is employed as an internal standard for the accurate quantification of NTA in various matrices, mitigating variabilities in sample preparation and instrument response. The utility of NTA-d9 is contingent on its high isotopic purity and well-characterized nature.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of NTA-d9 can be logically achieved by reacting deuterated chloroacetic acid with deuterated ammonia (B1221849) in an aqueous alkaline medium. The nine deuterium atoms are incorporated from the three molecules of chloroacetic acid-d2 and the deuterated ammonia.

Reaction:

3 ClCD₂COOD (Chloroacetic acid-d2) + ND₃ (Ammonia-d3) → N(CD₂COOD)₃ (this compound) + 3 HCl

Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on known methods for NTA synthesis.[2][3]

-

Preparation of Sodium Chloroacetate-d2: In a reaction vessel, dissolve Chloroacetic acid-d2 in an appropriate amount of D₂O. Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide (B78521) in D₂O to the Chloroacetic acid-d2 solution while stirring, maintaining a low temperature to produce Sodium Chloroacetate-d2.

-

Reaction with Ammonia-d3: To the Sodium Chloroacetate-d2 solution, add a solution of Ammonia-d3 in D₂O.

-

Heat the reaction mixture under controlled conditions to facilitate the nucleophilic substitution reaction. The reaction progress can be monitored by techniques such as HPLC.

-

Acidification and Isolation: After the reaction is complete, cool the mixture.

-

Acidify the solution with a strong acid (e.g., HCl in D₂O) to a pH of approximately 1.0-3.0 to precipitate the this compound.[2]

-

Purification: The precipitated NTA-d9 is collected by filtration, washed with cold D₂O to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

Isotopic Purity Analysis

The determination of isotopic purity is crucial to validate the synthesis and to ensure the suitability of NTA-d9 as an internal standard. The primary techniques for this analysis are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the isotopic distribution and the average deuterium incorporation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of NTA, which requires derivatization to increase volatility.[5][6]

-

Derivatization (Esterification):

-

Accurately weigh a small amount of the synthesized NTA-d9.

-

Add a solution of boron trifluoride in methanol (B129727) (or another suitable alcohol).[5][6]

-

Heat the mixture to form the corresponding tri-ester of NTA-d9.

-

After cooling, extract the ester into an organic solvent (e.g., hexane).

-

-

GC-MS Analysis:

-

Inject an aliquot of the organic extract into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the NTA-d9 tri-ester from any impurities.[7]

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the molecular ion cluster of the derivatized NTA-d9.

-

-

Data Analysis:

-

Determine the relative intensities of the mass isotopologues (M+0, M+1, M+2, etc.) in the molecular ion cluster.

-

Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for the desired level of deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium atoms and to provide an independent measure of isotopic purity. Both ¹H and ²H NMR are valuable.

-

Sample Preparation: Dissolve a small amount of the synthesized NTA-d9 in a suitable NMR solvent (e.g., DMSO-d6).

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the CH₂ and OH protons of NTA confirms successful deuteration at these positions.

-

Integration of any residual proton signals against a known standard can provide a quantitative measure of isotopic purity.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

The presence of signals at chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.

-

Analytical Workflow Diagram

Quantitative Data

Quantitative data for the synthesis and purity of NTA-d9 is critical for its application. While specific batch data from a laboratory synthesis is not published, data from commercial suppliers provides a benchmark for high-purity NTA-d9.

| Parameter | Value | Method | Reference |

| Chemical Formula | C₆D₉NO₆ | - | - |

| Molecular Weight | 200.19 g/mol | - | - |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry | Commercial Supplier Data |

| Chemical Purity | ≥98% | HPLC/GC | Commercial Supplier Data |

| Melting Point | 245 °C (lit.) | - | - |

Note: The isotopic purity of ≥98 atom % D indicates that, on average, at least 98% of the nine specified hydrogen positions are occupied by deuterium atoms.

Conclusion

The synthesis of this compound can be effectively achieved by adapting established protocols for NTA using deuterated starting materials. Rigorous analytical characterization using mass spectrometry and NMR spectroscopy is essential to confirm the high isotopic and chemical purity required for its use as an internal standard in sensitive analytical methods. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working with NTA-d9.

References

- 1. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 2. CN102633663B - Clean technique for producing nitrilotriacetic acid - Google Patents [patents.google.com]

- 3. Nitrilotriacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. canadacommons.ca [canadacommons.ca]

- 6. canadacommons.ca [canadacommons.ca]

- 7. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium-Labeled Nitrilotriacetic Acid: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of deuterium-labeled Nitrilotriacetic Acid (NTA), a powerful tool in modern research. From its fundamental properties and synthesis to its application in advanced analytical techniques, this document serves as a core resource for professionals leveraging stable isotope labeling.

Introduction to Deuterium-Labeled Nitrilotriacetic Acid

Nitrilotriacetic acid (NTA) is a versatile chelating agent widely used for its ability to form stable complexes with a variety of metal ions.[1] By replacing specific hydrogen atoms with their stable isotope, deuterium (B1214612) (²H or D), we create deuterium-labeled NTA (often d6-NTA where the six methylene (B1212753) hydrogens are replaced). This isotopic substitution, while having a minimal effect on the compound's chemical properties, introduces a detectable mass shift, making it an invaluable tool in mass spectrometry and NMR spectroscopy.[2]

The primary advantages of using deuterium-labeled NTA in research include:

-

Internal Standardization in Mass Spectrometry: Deuterium-labeled NTA can be used as an internal standard for the accurate quantification of its non-labeled counterpart or for molecules that can be derivatized with NTA. Since it co-elutes with the analyte and has nearly identical ionization efficiency, it effectively corrects for variations in sample preparation and instrument response.[3][4]

-

Probing Metal-Ligand Interactions: NMR spectroscopy can be employed to study the subtle changes in the chemical environment upon metal chelation. Deuterium labeling can simplify complex proton NMR spectra and provide unique insights into the dynamics of complex formation.

-

Kinetic Isotope Effect Studies: While generally small for equilibrium processes like chelation, the kinetic isotope effect (KIE) can be investigated to understand the mechanism and thermodynamics of metal binding and dissociation.[5][6]

Physicochemical Properties and Quantitative Data

The physicochemical properties of NTA are well-documented. Deuteration is not expected to significantly alter these properties, though minor differences in reaction kinetics may be observed due to the kinetic isotope effect.

Table 1: Physicochemical Properties of Nitrilotriacetic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₆ | [7] |

| Molecular Weight | 191.14 g/mol | [7] |

| Melting Point | 242 °C (decomposes) | [4] |

| Water Solubility | 1.28 g/L at 22.5 °C | [8] |

| pKa1 | 1.8 | |

| pKa2 | 2.5 | |

| pKa3 | 9.7 |

Stability of Metal-NTA Complexes

Table 2: Stability Constants (log K) of Metal-NTA Complexes

| Metal Ion | log K₁ |

| Ca²⁺ | 6.4 |

| Co²⁺ | 10.4 |

| Cu²⁺ | 13.0 |

| Fe³⁺ | 15.9 |

| Mg²⁺ | 5.4 |

| Mn²⁺ | 7.4 |

| Ni²⁺ | 11.5 |

| Zn²⁺ | 10.7 |

| Data sourced from the NIST Critically Selected Stability Constants of Metal Complexes Database.[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of deuterium-labeled NTA and its application in research.

Synthesis of Deuterium-Labeled Nitrilotriacetic Acid (d6-NTA)

The following is a proposed synthetic protocol for d6-NTA, adapted from established methods for the synthesis of unlabeled NTA using deuterated starting materials.[7][10]

Materials:

-

Chloroacetic acid-d2 (Dideuterochloroacetic acid)

-

Ammonia-d3 solution in D₂O

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deuterium oxide (D₂O)

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Sodium Chloroacetate-d2: In a reaction vessel, dissolve chloroacetic acid-d2 in D₂O. Cool the solution in an ice bath. Slowly add a stoichiometric amount of NaOH solution in D₂O while stirring to form sodium chloroacetate-d2.

-

Formation of Trisodium Nitrilotriacetate-d6: To the solution of sodium chloroacetate-d2, slowly add the ammonia-d3 solution. The reaction is exothermic and should be controlled by cooling. After the addition is complete, heat the reaction mixture under reflux for several hours.

-

Acidification and Isolation: Cool the reaction mixture to room temperature. Slowly add HCl to acidify the solution to a pH of approximately 2-3. The d6-NTA will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash with cold D₂O. The crude d6-NTA can be recrystallized from hot D₂O to improve purity.

-

Characterization: Confirm the identity and isotopic purity of the synthesized d6-NTA using ¹H-NMR, ²H-NMR, and high-resolution mass spectrometry.

Isotopic Purity Analysis by NMR and Mass Spectrometry

¹H-NMR and ²H-NMR Spectroscopy:

-

¹H-NMR: The ¹H-NMR spectrum of d6-NTA should show a significant reduction or absence of the signal corresponding to the methylene protons compared to the unlabeled NTA standard.

-

²H-NMR: The ²H-NMR spectrum will show a signal at the chemical shift corresponding to the methylene deuterons, confirming the incorporation of deuterium.

Mass Spectrometry:

High-resolution mass spectrometry is used to determine the isotopic distribution and calculate the percentage of deuterium incorporation. The mass spectrum of d6-NTA will show a molecular ion peak shifted by approximately +6 Da compared to unlabeled NTA.

Quantification of a His-tagged Protein using a d6-NTA-Ni Complex as an Internal Standard

This protocol describes the use of a pre-formed complex of d6-NTA and Nickel (Ni²⁺) as an internal standard for the quantification of a His-tagged protein by LC-MS. The internal standard is added to the sample before the protein digestion step.

Materials:

-

His-tagged protein of interest

-

d6-NTA

-

Nickel(II) chloride (NiCl₂)

-

Ammonium bicarbonate buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Preparation of d6-NTA-Ni Internal Standard: Prepare a stock solution of d6-NTA and a stock solution of NiCl₂ in water. Mix them in a 1:1 molar ratio to form the d6-NTA-Ni complex.

-

Sample Preparation:

-

To a known amount of your protein sample containing the His-tagged protein, add a known amount of the d6-NTA-Ni internal standard.

-

Denature the proteins by heating, and then reduce the disulfide bonds with DTT.

-

Alkylate the free cysteine residues with IAA.

-

Digest the proteins into peptides overnight with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the digested sample by LC-MS/MS.

-

Develop a multiple reaction monitoring (MRM) method to detect a specific precursor-to-product ion transition for a unique peptide from your His-tagged protein and a corresponding transition for the d6-NTA-Ni complex.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the analyte peptide and the d6-NTA-Ni internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of the His-tagged protein and a fixed concentration of the internal standard.

-

Determine the concentration of the His-tagged protein in your unknown sample by interpolating its peak area ratio on the calibration curve.

-

Applications in Drug Development and Research

Deuterium-labeled NTA has significant potential in various stages of drug development and fundamental research.

-

Pharmacokinetic Studies: By using d6-NTA as a tag or part of a delivery system, the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate can be accurately tracked.

-

Metalloproteomics: d6-NTA can be used to study metalloproteins by acting as a stable isotope-labeled chelator to probe metal binding sites and quantify changes in metal content.

-

Biomarker Quantification: In clinical research, d6-NTA can be used to develop robust quantitative assays for biomarkers that can be derivatized with NTA.

Conclusion

Deuterium-labeled Nitrilotriacetic acid is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its utility as an internal standard in mass spectrometry and as a probe in NMR spectroscopy provides a means for highly accurate quantification and detailed mechanistic studies. The methodologies and data presented in this guide offer a solid foundation for the successful application of deuterium-labeled NTA in a wide range of research settings.

References

- 1. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 5. Isotope Effects [columbia.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. Nitrilotriacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. pharmiweb.com [pharmiweb.com]

- 9. UWPR [proteomicsresource.washington.edu]

- 10. Page loading... [wap.guidechem.com]

Physical and chemical characteristics of Nitrilotriacetic acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Nitrilotriacetic acid-d9 (NTA-d9), a deuterated isotopologue of Nitrilotriacetic acid (NTA). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize NTA-d9 in their work, primarily as an internal standard for mass spectrometry-based quantification of NTA or in other specialized applications.

Physical and Chemical Characteristics

This compound is a stable, isotopically labeled form of NTA where nine hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is the basis for its use in isotope dilution mass spectrometry.

Physical Properties

The physical properties of NTA-d9 are summarized in the table below. These characteristics are essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆D₉NO₆ | [1] |

| Molecular Weight | 200.19 g/mol | [2] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 245 °C (decomposes) | [5][6] |

| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) and deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Insoluble in most other organic solvents. | [7][8] |

Chemical Properties

The chemical properties of NTA-d9 are primarily dictated by the tertiary amine and three carboxylic acid functional groups. Its deuteration does not significantly alter its chemical reactivity compared to NTA.

| Property | Description | Reference |

| Chemical Name | 2,2',2''-Nitrilotri(acetic acid-d3) | [9] |

| CAS Number | 807630-34-8 | [5][6] |

| Isotopic Purity | Typically ≥98 atom % D | [5][10] |

| Chemical Stability | Stable under recommended storage conditions. | [10] |

| Reactivity | Forms water-soluble complexes with many metal ions (chelating agent). Reacts with strong oxidizing compounds. | [1][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of NTA-d9. The following sections outline general experimental protocols for determining key physical and chemical properties.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline NTA-d9 is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is rapidly increased to about 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. Due to decomposition, the observation of charring or darkening is also noted.

-

Assessment of Solubility

Understanding the solubility of NTA-d9 is essential for preparing solutions for analysis or other applications.

Methodology:

-

Solvent Selection: A range of solvents, including water, ethanol, and common organic solvents, are used.

-

Procedure:

-

A known mass of NTA-d9 (e.g., 1 mg) is placed in a small vial.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is vortexed or sonicated for a set period (e.g., 2 minutes) at a controlled temperature (e.g., 25 °C).

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves, further additions of the solute are made until saturation is reached to determine the approximate solubility.

-

Determination of Isotopic Purity by Mass Spectrometry

Isotope dilution mass spectrometry is the most common application for NTA-d9, making the determination of its isotopic purity paramount.

Methodology:

-

Sample Preparation: A dilute solution of NTA-d9 is prepared in a suitable solvent (e.g., methanol/water).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) is used.

-

LC-MS Conditions:

-

Chromatography: A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: The analysis is performed in negative ion mode using electrospray ionization (ESI). The mass spectrometer is set to scan a mass range that includes the molecular ions of NTA-d9 and any potential unlabeled or partially labeled species.

-

-

Data Analysis:

-

The mass spectrum of the NTA-d9 peak is analyzed.

-

The relative intensities of the ion corresponding to fully deuterated NTA-d9 (m/z for [M-H]⁻) and the ions corresponding to unlabeled NTA and partially deuterated species are measured.

-

The isotopic purity is calculated as the percentage of the fully deuterated species relative to the sum of all isotopic species.

-

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of this compound.

Application in His-tagged Protein Purification

While NTA-d9 is primarily used as an analytical standard, its non-deuterated counterpart, NTA, is widely used in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged (His-tagged) proteins. The underlying chemical principle is the chelation of a metal ion (commonly Ni²⁺) by NTA, which then binds to the histidine residues of the protein.

Biological Role and Applications

Nitrilotriacetic acid itself does not have a direct, active biological role in signaling pathways. Its significance in biological research stems from its strong metal-chelating properties.[7] The primary application of NTA in drug development and research is in the purification of recombinant proteins using the His-tag system.[5]

This compound serves as an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of NTA. By using NTA-d9 as an internal standard, researchers can achieve highly accurate and precise quantification of NTA in complex biological matrices such as plasma, urine, and tissue homogenates. This is crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) of NTA, which is important for evaluating its potential toxicity and environmental impact.[8]

Safety and Handling

Nitrilotriacetic acid is suspected of causing cancer and can cause serious eye irritation.[1][2] It is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling NTA-d9. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

This technical guide provides a solid foundation for understanding the key characteristics and applications of this compound. For more specific applications and detailed analytical methods, consulting peer-reviewed literature and supplier documentation is recommended.

References

- 1. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 6. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Synthesis of Deuterated Materials | ORNL [ornl.gov]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to Nitrilotriacetic Acid-d9 (CAS: 807630-34-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nitrilotriacetic acid-d9 (NTA-d9), a deuterated form of Nitrilotriacetic acid (NTA). This document details its physicochemical properties, relevant experimental protocols, and its role in modulating key biological signaling pathways.

Core Properties and Data

This compound is a stable, isotopically labeled compound widely utilized in scientific research, primarily as an internal standard for the quantification of Nitrilotriacetic acid in various matrices using mass spectrometry. Its physical and chemical properties are summarized below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 807630-34-8 | [1] |

| Molecular Formula | C₆D₉NO₆ | |

| Molecular Weight | 200.19 g/mol | [1][2] |

| Exact Mass | 200.09947772 Da | [2][3] |

| Melting Point | 245 °C (decomposes) | [1][4] |

| Appearance | White solid | [5] |

| Isotopic Purity | ≥98 atom % D | [1][3] |

| Chemical Purity | ≥98% | [1] |

| Solubility | Insoluble in water | [5][6] |

| SMILES | [2H]OC(=O)C([2H])([2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | [1] |

| InChI | InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/i1D2,2D2,3D2,8D,10D,12D | [1] |

Spectroscopic and Analytical Data

| Data Type | Description |

| Mass Shift | M+9 compared to the unlabeled compound. |

| NMR | Can be analyzed by ¹H and ¹³C NMR. The absence of proton signals and the presence of deuterium-coupled carbon signals confirm its identity. |

| LC-MS/MS | Used as an internal standard. A specific multiple reaction monitoring (MRM) transition is selected for quantification. |

Experimental Protocols

Quantification of Nitrilotriacetic Acid using LC-MS/MS with NTA-d9 as an Internal Standard

This protocol outlines the use of NTA-d9 as an internal standard for the accurate quantification of NTA in environmental or biological samples.

A. Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of this compound solution of a known concentration.

-

Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard. A common method involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NTA (Analyte): Monitor the transition from the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) to a specific product ion.

-

NTA-d9 (Internal Standard): Monitor the corresponding transition for the deuterated standard (precursor ion will be M+9).

-

-

Data Analysis: The concentration of NTA in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NTA and a constant concentration of NTA-d9.

-

Workflow for LC-MS based Metabolomics using a Deuterated Standard:

Protein Purification using Nickel-NTA (Ni-NTA) Affinity Chromatography

This protocol describes the purification of His-tagged proteins, a common application of NTA's chelating properties.

A. Materials:

-

Ni-NTA resin

-

Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

-

Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Cell lysate containing the His-tagged protein of interest.

B. Procedure:

-

Resin Equilibration:

-

Add the Ni-NTA resin to a chromatography column.

-

Wash the resin with 5-10 column volumes (CV) of deionized water.

-

Equilibrate the resin with 5-10 CV of Lysis Buffer.

-

-

Protein Binding:

-

Load the clarified cell lysate onto the equilibrated column.

-

Allow the lysate to pass through the resin at a slow flow rate to ensure efficient binding of the His-tagged protein.

-

-

Washing:

-

Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. The high concentration of imidazole in the elution buffer competes with the histidine tags for binding to the Ni-NTA resin, thus releasing the protein.

-

Collect the fractions containing the purified protein.

-

Experimental Workflow for Ni-NTA Protein Purification:

Signaling Pathway Involvement

Nitrilotriacetic acid, as a potent metal chelator, can significantly influence signaling pathways that are dependent on metal ion homeostasis, particularly those involving calcium (Ca²⁺) and iron (Fe³⁺).

Modulation of Calcium Signaling

Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. NTA can act as an extracellular chelator of Ca²⁺, thereby reducing its availability to enter the cell through various channels. This can dampen intracellular Ca²⁺ signaling cascades.

Logical Diagram of NTA's Effect on Calcium Signaling:

Interference with Iron Homeostasis and Signaling

Iron is essential for numerous cellular functions, but excess free iron can be toxic due to the generation of reactive oxygen species (ROS) via the Fenton reaction. NTA forms a stable complex with iron, which can affect its uptake, transport, and storage, thereby influencing iron-dependent signaling pathways and oxidative stress levels.

Logical Diagram of NTA's Impact on Iron Homeostasis:

Conclusion

This compound is an invaluable tool for researchers in various scientific disciplines. Its primary application as an internal standard in mass spectrometry-based quantification allows for highly accurate and precise measurements of its non-deuterated counterpart. Furthermore, understanding the broader effects of NTA on metal ion-dependent signaling pathways is crucial for interpreting experimental results and for its potential applications in modulating cellular processes. The protocols and diagrams provided in this guide serve as a foundational resource for the effective utilization of this compound in research and development.

References

The Mass Shift of Nitrilotriacetic Acid-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of Nitrilotriacetic acid-d9 (NTA-d9) as a stable isotope labeling reagent for quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement advanced quantitative proteomics and metabolomics workflows.

Introduction to Isotope Labeling and Mass Shift

In mass spectrometry-based quantitative analysis, stable isotope labeling is a powerful technique used to accurately determine the relative abundance of molecules in different samples. This is achieved by introducing a "heavy" isotope-labeled version of a compound into one sample and a "light" (unlabeled) version into another. The two samples are then mixed and analyzed together. The mass difference, or mass shift , between the light and heavy forms allows for their distinct detection and the precise calculation of their relative quantities.

This compound (NTA-d9) is the deuterated analog of Nitrilotriacetic acid (NTA). The nine deuterium (B1214612) atoms in NTA-d9 replace nine protium (B1232500) atoms, resulting in a predictable and significant mass shift.

Quantitative Data: The Mass Shift of NTA-d9

The precise mass shift imparted by NTA-d9 is a critical parameter for quantitative analysis. The table below summarizes the key molecular properties of both unlabeled NTA and NTA-d9.

| Property | Nitrilotriacetic Acid (NTA) | This compound (NTA-d9) | Mass Shift (Da) |

| Molecular Formula | C₆H₉NO₆ | C₆D₉NO₆ | |

| Molecular Weight | 191.14 g/mol | 200.20 g/mol | +9.06 |

| Exact Mass | 191.04299 Da | 200.09947772 Da | +9.05648772 |

Note: The exact mass is used for high-resolution mass spectrometry analysis.

Experimental Protocol: Quantitative Proteomics using NTA-d9 Derivatization

While NTA is widely recognized for its role as a metal chelator in the purification of histidine-tagged (His-tagged) proteins, its deuterated form, NTA-d9, presents an opportunity for a novel quantitative proteomics workflow. This proposed method is based on the principles of chemical derivatization of primary amines and the established "Metal Element Chelated Tags" (MECT) approach. In this workflow, NTA and NTA-d9 act as chemical tags that are covalently attached to peptides, introducing a mass differential for quantification.

Materials

-

Protein extracts from two samples (e.g., control and treated)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Nitrilotriacetic acid (NTA)

-

This compound (NTA-d9)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Hydroxylamine

-

C18 solid-phase extraction (SPE) cartridges

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Methodology

-

Protein Extraction and Digestion:

-

Extract proteins from control and treated samples using a urea-based lysis buffer.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Digest proteins into peptides using trypsin overnight at 37°C.

-

Desalt the resulting peptide mixtures using C18 SPE cartridges.

-

-

Activation of NTA and NTA-d9:

-

Separately activate the carboxyl groups of NTA and NTA-d9 to form an amine-reactive ester.

-

Dissolve NTA (for the control sample) and NTA-d9 (for the treated sample) in anhydrous DMF.

-

Add DCC and NHS to each solution to create NHS esters of NTA and NTA-d9.

-

Allow the activation reaction to proceed for 2 hours at room temperature.

-

-

Derivatization of Peptides:

-

To the desalted control peptides, add the activated NTA-NHS ester solution and TEA to raise the pH.

-

To the desalted treated peptides, add the activated NTA-d9-NHS ester solution and TEA.

-

The NHS esters will react with the primary amines on the N-terminus of the peptides and the side chains of lysine (B10760008) residues.

-

Incubate the reactions for 1 hour at room temperature.

-

Quench the reaction by adding hydroxylamine.

-

-

Sample Pooling and Cleanup:

-

Combine the NTA-labeled control and NTA-d9-labeled treated peptide samples in a 1:1 ratio.

-

Desalt the pooled sample using a C18 SPE cartridge to remove excess reagents.

-

-

Mass Spectrometry Analysis:

-

Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of peptide peaks separated by the mass difference between the NTA and NTA-d9 labels.

-

-

Data Analysis:

-

Identify peptides using a database search algorithm (e.g., Sequest, Mascot).

-

Quantify the relative abundance of each peptide pair by comparing the peak intensities of the light (NTA-labeled) and heavy (NTA-d9-labeled) forms.

-

Infer protein-level quantification from the peptide quantification data.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the proposed NTA-d9 based quantitative proteomics workflow.

Caption: NTA-d9 Quantitative Proteomics Workflow.

Signaling Pathway Analysis

Quantitative proteomics data obtained using methods like NTA-d9 labeling can be used to elucidate the effects of a treatment or disease on cellular signaling pathways. For instance, if a drug is designed to inhibit a specific kinase, quantitative proteomics can reveal the downstream effects on protein phosphorylation and expression. The following diagram represents a hypothetical signaling pathway where NTA-d9 labeling could be used to quantify changes in protein abundance.

Navigating the Safe Handling of Nitrilotriacetic Acid-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Nitrilotriacetic acid-d9 (NTA-d9). As a deuterated analog of Nitrilotriacetic acid, a known chelating agent, NTA-d9 is increasingly utilized in various research and development applications. A thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety and data integrity. This document summarizes key safety information, outlines necessary precautions, and provides visual workflows for safe handling and emergency response.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₆D₉NO₆ | [1] |

| Molecular Weight | 200.19 g/mol | [2] |

| CAS Number | 807630-34-8 | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 245 °C (decomposes) | [3][4] |

| Solubility | Slightly soluble in water. Insoluble in most organic solvents. | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

Section 3: Toxicological Information

The primary toxicological concerns associated with Nitrilotriacetic acid and its analogs are acute oral toxicity and potential carcinogenicity.

| Toxicity Endpoint | Value | Species | Source |

| Acute Oral LD50 | 1100 mg/kg | Rat | [6] |

Studies on the non-deuterated form, Nitrilotriacetic acid, have shown evidence of causing urinary tract tumors in experimental animals. It is classified as "Reasonably anticipated to be a human carcinogen" by the National Toxicology Program based on sufficient evidence from studies in experimental animals.

Section 4: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

Engineering Controls

-

Ventilation: Use in a well-ventilated area. If dusts are generated, use local exhaust ventilation. Showers and eyewash stations should be readily available.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[1][5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. |

| Body Protection | Lab coat. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator.[7] |

Storage

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep container tightly closed.[5]

-

Store locked up.[1]

-

Incompatible Materials: Strong oxidizing agents.[5]

Section 5: Emergency Procedures

A clear and practiced emergency plan is essential for responding to accidental exposures or spills.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][7] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][5] |

| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse.[5][7] |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7] |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate: Evacuate personnel to a safe area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Clean-up:

Section 6: Visual Safety Workflows

To further clarify the handling and emergency procedures, the following diagrams illustrate key workflows.

Caption: Standard workflow for the safe handling of this compound.

Caption: Step-by-step procedure for responding to a spill of this compound.

Section 7: Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste. Leave chemicals in their original containers.

This guide is intended to provide a comprehensive overview of the safety considerations for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols. Always prioritize safety in the laboratory.

References

Methodological & Application

Application Notes: Quantification of Nitrilotriacetic Acid in Water Samples Using Nitrilotriacetic acid-d9 as an Internal Standard by LC-MS/MS

References

Quantitative analysis of Nitrilotriacetic acid with isotope dilution mass spectrometry

Application Notes & Protocols

Topic: Quantitative Analysis of Nitrilotriacetic Acid with Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrilotriacetic acid (NTA) is a polyamino carboxylic acid used as a chelating agent in a variety of industrial and consumer products. Its widespread use necessitates sensitive and accurate quantitative methods for monitoring its presence in environmental and biological matrices. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. This application note describes a robust and sensitive method for the quantitative analysis of NTA in aqueous samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. Due to the polar nature of NTA, a pre-column derivatization step is employed to enhance its chromatographic retention and ionization efficiency.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically enriched form of the analyte (the "spike" or internal standard) to the sample. This internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution (e.g., using ¹³C or ²H). The analyte and the internal standard are then extracted and analyzed together. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be precisely calculated. This method effectively corrects for sample loss during preparation and variations in instrument response.

Caption: The principle of isotope dilution mass spectrometry.

Experimental Protocols

This section details the complete workflow for the quantitative analysis of NTA, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

Nitrilotriacetic acid (NTA) standard

-

¹³C₃-Nitrilotriacetic acid (¹³C₃-NTA) or other suitable isotopically labeled NTA internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes) or other suitable methylating agent

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Anion Exchange)

-

Standard laboratory glassware and equipment

Sample Preparation and Derivatization

-

Sample Collection: Collect aqueous samples (e.g., water, plasma, urine) in appropriate containers.

-

Internal Standard Spiking: To a 1 mL aliquot of the sample, add a known amount of the isotopically labeled NTA internal standard (e.g., ¹³C₃-NTA) to achieve a concentration within the calibration range.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the spiked sample onto the cartridge.

-

Wash the cartridge to remove interfering matrix components.

-

Elute the NTA and ¹³C₃-NTA with an appropriate solvent.

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Derivatization (Methylation):

-

Reconstitute the dried residue in a suitable solvent mixture (e.g., 100 µL of methanol).

-

Add the methylating agent (e.g., 50 µL of TMSD solution).

-

Incubate the mixture at room temperature for approximately 30 minutes to allow for the complete conversion of the carboxylic acid groups of NTA to their methyl esters.

-

Quench the reaction by adding a small amount of acetic acid.

-

Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

-

Caption: The experimental workflow for NTA analysis.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of the derivatized NTA.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for the methylated NTA and its internal standard.

Calibration and Quantification

Prepare a series of calibration standards by spiking known amounts of NTA into a blank matrix. Add a constant amount of the ¹³C₃-NTA internal standard to each calibrator and the unknown samples. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of NTA in the unknown samples is then determined from this calibration curve.

Quantitative Data

The following tables summarize the expected performance characteristics of this method.

Table 1: Mass Spectrometric Parameters for Derivatized NTA

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methylated NTA | 234.1 | 148.1 | 15 |

| Methylated ¹³C₃-NTA | 237.1 | 151.1 | 15 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | 85-110% |

Conclusion

The described isotope dilution LC-MS/MS method provides a highly sensitive, specific, and accurate approach for the quantification of Nitrilotriacetic acid in various aqueous matrices. The inclusion of a pre-column methylation step significantly improves the chromatographic performance and detection of NTA. This robust and reliable method is well-suited for applications in environmental monitoring, clinical research, and drug development where precise measurement of NTA is critical.

Application Notes and Protocols for His-Tagged Protein Purification using Ni-NTA Agarose

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of His-tagged proteins using Nickel-Nitrilotriacetic Acid (Ni-NTA) agarose (B213101), a widely used immobilized metal affinity chromatography (IMAC) technique.[1][2][3] The high affinity and selectivity of the Ni-NTA resin for the polyhistidine tag allow for a single-step purification of recombinant proteins to a high degree of homogeneity.[3][4]

Principle of Ni-NTA Affinity Chromatography

The purification method is based on the strong interaction between the polyhistidine tag (commonly a sequence of six to nine histidine residues) on the recombinant protein and Ni²+ ions chelated to the NTA group immobilized on the agarose matrix.[1][5][6][7] The NTA ligand is a tetradentate chelator that binds the Ni²+ ion at four of its six coordination sites, leaving two sites available to interact with the imidazole (B134444) rings of the histidine residues in the His-tag.[4][5][6][7] Proteins are bound to the resin at a near-neutral pH and can be eluted by either reducing the pH or, more commonly, by competition with a high concentration of imidazole.[3][4][5]

Quantitative Data Summary

The binding capacity of Ni-NTA agarose can vary depending on the specific protein's characteristics (size, structure, accessibility of the His-tag), the expression system, and the purification conditions.[7]

| Resin Type | Reported Binding Capacity (mg/mL of resin) | Target Protein Example (if available) |

| Standard Ni-NTA Agarose | ~5-10 mg/mL[1][8] | General His-tagged proteins |

| High Capacity/Performance Ni-NTA Agarose | Up to 50 mg/mL[6] | 6xHis-GFPuv (~32 kDa) |

| Ni-NTA Superflow Agarose | >4 grams from 1L of lysate (using a 200 mL column)[3] | 6xHis-GFP[3] |

| PureCube 100 Ni-NTA Agarose | Up to 80 mg/mL[9] | 6xHis-tagged GFP[9] |

| GoldBio Nickel NTA HTC Agarose | ~60 mg/mL[10] | Not specified |

Experimental Workflow Diagram

Caption: Experimental workflow for His-tagged protein purification.

Experimental Protocols

This section details the protocols for purifying His-tagged proteins under native and denaturing conditions.

Buffer Preparation

High-purity water and reagents are essential for optimal results. It is recommended to filter all buffers through a 0.45 µm filter before use.[11]

| Buffer | Composition | pH | Notes |

| Native Lysis Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole | 8.0 | Imidazole is included to minimize the binding of untagged host proteins.[12] The concentration can be adjusted (1-20 mM) based on the binding affinity of the target protein.[12] |

| Native Wash Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole | 8.0 | Increased imidazole concentration helps to remove non-specifically bound proteins.[12] |

| Native Elution Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole | 8.0 | High imidazole concentration competes with the His-tag for binding to the Ni-NTA resin, thus eluting the target protein.[12] |

| Denaturing Lysis Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, 8 M Urea | 8.0 | Used for insoluble proteins (inclusion bodies). |

| Denaturing Wash Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, 8 M Urea | 8.0 | Maintains denaturing conditions during washing. |

| Denaturing Elution Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, 8 M Urea | 8.0 | Elutes the protein under denaturing conditions.[13] |

Protocol 1: Purification under Native Conditions

This protocol is suitable for soluble proteins where maintaining biological activity is crucial.[5]

-

Cell Lysis:

-

Thaw the cell pellet on ice for 15 minutes.[12]

-

Resuspend the cell pellet in 2-5 mL of Native Lysis Buffer per gram of wet cell weight.[12]

-

Optional: Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[12]

-

Sonicate the cell suspension on ice to complete lysis.

-

Centrifuge the lysate at 10,000-12,000 x g for 20-30 minutes at 4°C to pellet cellular debris.[14]

-

Carefully collect the supernatant containing the soluble His-tagged protein.

-

-

Resin Preparation:

-

Protein Binding:

-

Apply the cleared lysate to the equilibrated Ni-NTA column.[14]

-

Allow the lysate to pass through the column by gravity flow. For batch binding, mix the lysate with the equilibrated resin and incubate with gentle agitation for 30-60 minutes at 4°C.[1][12]

-

Collect the flow-through fraction for analysis by SDS-PAGE to assess binding efficiency.[12]

-

-

Washing:

-

Elution:

Protocol 2: Purification under Denaturing Conditions

This protocol is used for insoluble proteins, often found in inclusion bodies.[5]

-

Cell Lysis and Solubilization:

-

Resuspend the cell pellet in Denaturing Lysis Buffer.

-

Stir the suspension for 30-60 minutes at room temperature to solubilize the inclusion bodies.

-

Centrifuge the lysate at 10,000-12,000 x g for 20-30 minutes at room temperature.

-

Collect the supernatant.

-

-

Resin Preparation and Protein Binding:

-

Equilibrate the Ni-NTA resin with Denaturing Lysis Buffer.

-

Apply the cleared, denatured lysate to the column.

-

-

Washing and Elution:

-

Wash the column with Denaturing Wash Buffer.

-

Elute the protein with Denaturing Elution Buffer.

-

Note: Proteins purified under denaturing conditions will likely be inactive. Refolding procedures may be necessary to restore biological activity.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Protein does not bind to the column | His-tag is inaccessible or hidden within the protein's 3D structure.[16] | Perform purification under denaturing conditions to unfold the protein.[16] Consider adding a flexible linker between the protein and the His-tag. |

| Buffer composition is not optimal (e.g., presence of EDTA or reducing agents).[2] | Ensure buffers are free of chelating agents like EDTA and strong reducing agents.[2] | |

| pH of the buffer is too low, causing protonation of histidine residues.[2][16] | Ensure the pH of all buffers is correctly adjusted, especially after adding imidazole.[2][16] | |

| Low yield of purified protein | Column capacity is exceeded. | Apply less protein to the column or use a larger column volume.[4] |

| Elution conditions are too mild. | Increase the imidazole concentration in the elution buffer or use a pH gradient for elution.[4][17] | |

| Presence of contaminating proteins | Non-specific binding of host proteins. | Increase the imidazole concentration in the lysis and wash buffers (up to 40 mM).[11] Increase the NaCl concentration in the buffers to reduce ionic interactions.[18] |

| Contaminants are associated with the target protein (e.g., chaperones). | Add detergents (e.g., up to 2% Tween-20) or glycerol (B35011) (up to 20%) to the wash buffer.[17] |

Signaling Pathway and Logical Relationship Diagram

Caption: Logical flow from gene to purified protein.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Ni-NTA Agarose Resin [himedialabs.com]

- 7. pacificscience.co.th [pacificscience.co.th]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. tivan.info [tivan.info]

- 10. goldbio.com [goldbio.com]

- 11. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]

- 12. iba-lifesciences.com [iba-lifesciences.com]

- 13. protenova.com [protenova.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. signalchemdx.com [signalchemdx.com]

- 16. Our site is not available in your region [takarabio.com]

- 17. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Nitrilotriacetic Acid-d9 in Metal Chelation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Nitrilotriacetic acid-d9 (NTA-d9) in metal chelation studies within biological systems. NTA-d9, a deuterated analog of the well-characterized chelating agent Nitrilotriacetic acid (NTA), serves as a valuable tool, primarily as an internal standard in mass spectrometry-based analytical methods. This allows for precise and accurate quantification of its non-deuterated counterpart and other analytes in complex biological matrices.

Introduction to this compound

Nitrilotriacetic acid (NTA) is a polyamino carboxylic acid that forms stable complexes with a variety of metal ions. Its deuterated form, NTA-d9, contains nine deuterium (B1214612) atoms in place of hydrogen atoms on the acetate (B1210297) arms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS), as it is chemically almost identical to NTA but can be distinguished by its higher mass.[1]

The primary application of NTA-d9 is to improve the accuracy and precision of analytical methods by correcting for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[2]

Quantitative Data: Metal Ion Stability Constants

The stability of metal-NTA complexes is a critical parameter for chelation studies. While specific stability constants for NTA-d9 are not extensively reported in the literature, the effect of deuterium substitution on the thermodynamics of metal binding is generally considered to be negligible.[3] Therefore, the well-established stability constants for NTA can be used as a reliable approximation for NTA-d9.

The following table summarizes the logarithm of the cumulative stability constants (log β) for NTA with several biologically relevant metal ions.

| Metal Ion | log β1 | log β2 | Reference(s) |

| Ca²⁺ | 6.4 | 9.0 | [4] |

| Mg²⁺ | 5.5 | 7.0 | [4] |

| Mn²⁺ | 7.4 | 10.7 | [4] |

| Fe²⁺ | 8.3 | 12.1 | [4] |

| Fe³⁺ | 15.9 | 24.6 | [4] |

| Co²⁺ | 10.7 | 14.8 | [4] |

| Ni²⁺ | 11.5 | 16.5 | [4] |

| Cu²⁺ | 13.0 | 16.3 | [4] |

| Zn²⁺ | 10.7 | 15.1 | [4] |

| Cd²⁺ | 9.5 | 13.4 | [4] |

| Pb²⁺ | 11.4 | 14.5 | [4] |

Note: Stability constants can be influenced by experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

This section provides detailed protocols for the application of NTA-d9 in metal chelation studies.

Protocol 1: Quantification of NTA in Biological Fluids using NTA-d9 as an Internal Standard by LC-MS/MS

This protocol describes a validated method for the determination of NTA in samples such as urine or plasma.

Materials:

-

Nitrilotriacetic acid (NTA) standard

-

This compound (NTA-d9) internal standard solution (e.g., 1 µg/mL in methanol)

-

LC-MS/MS grade water, methanol, and acetonitrile

-

Formic acid

-

Biological matrix (e.g., drug-free urine or plasma)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of NTA in a suitable solvent (e.g., water or methanol).

-

Prepare a series of calibration standards by spiking known concentrations of the NTA stock solution into the biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a 100 µL aliquot of each standard, QC, and unknown sample, add 10 µL of the NTA-d9 internal standard solution.

-

Vortex briefly to mix.

-

Protein Precipitation (for plasma/serum): Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Dilution (for urine): Dilute the sample with an appropriate volume of mobile phase A.

-

(Optional) Further clean up the supernatant or diluted sample using SPE cartridges if significant matrix effects are observed.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient appropriate for the separation of NTA.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: ESI positive or negative, depending on optimal signal.

-

Monitor the appropriate precursor-to-product ion transitions for both NTA and NTA-d9. These transitions should be optimized by direct infusion of the individual standards.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of NTA to the peak area of NTA-d9 against the concentration of NTA in the calibration standards.

-

Determine the concentration of NTA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: In Vitro Study of Cellular Metal Uptake/Efflux using NTA-d9 and ICP-MS

This protocol outlines a method to study the effect of a chelating agent on the uptake or efflux of a specific metal ion in a cell culture model. NTA-d9 is used to ensure accurate quantification of the metal of interest.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Metal salt solution of interest (e.g., ZnCl₂, CuSO₄)

-

This compound (NTA-d9) solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Nitric acid (trace metal grade)

-

Hydrogen peroxide (30%, trace metal grade)

Instrumentation:

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

Cell counter

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

-

Prepare treatment media:

-

Control medium.

-

Medium supplemented with a known concentration of the metal ion.

-

Medium supplemented with the metal ion and the chelating agent being studied.

-

-

Remove the growth medium from the cells and wash twice with PBS.

-

Add the prepared treatment media to the respective wells and incubate for the desired time period (e.g., 1, 4, 24 hours).

-

-

Cell Harvesting and Lysis:

-

After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular metal ions.

-

Harvest the cells by trypsinization.

-

Count the cells to normalize the metal content per cell.

-

Pellet the cells by centrifugation and wash the pellet twice with PBS.

-

Resuspend the cell pellet in a known volume of PBS.

-

-

Sample Digestion and Analysis:

-

To a known volume of the cell suspension, add a known amount of NTA-d9 solution as an internal standard.

-

Add nitric acid and hydrogen peroxide to digest the cells. A typical procedure involves heating the samples at 80-90°C until the solution is clear.

-

Dilute the digested samples to a final volume with ultrapure water.

-

Analyze the samples by ICP-MS to determine the concentration of the metal of interest. The use of an internal standard (NTA-d9 can be used to monitor and correct for instrument drift and matrix effects if a suitable metal isotope is not available, though a metal isotope internal standard is preferred for ICP-MS). For more accurate quantification of a chelating agent itself, LC-ICP-MS would be employed, where NTA-d9 would be a true internal standard for NTA.

-

-

Data Analysis:

-

Calculate the intracellular metal concentration and normalize it to the cell number.

-

Compare the metal uptake in the different treatment groups to assess the effect of the chelating agent.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts.

Conclusion

This compound is a powerful tool for researchers in the fields of analytical chemistry, toxicology, and drug development. Its primary utility as an internal standard enables highly accurate and precise quantification of NTA and other analytes in complex biological matrices. The protocols and data presented here provide a solid foundation for the application of NTA-d9 in metal chelation studies, facilitating a deeper understanding of the role of metal ions in biological systems.

References

- 1. Probing metal-protein interactions using a de novo design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cube-biotech.com [cube-biotech.com]

- 3. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

Application Note: Method Development for the Detection of Nitrilotriacetic Acid using GC-MS

Introduction

Nitrilotriacetic acid (NTA) is a synthetic aminopolycarboxylic acid used as a chelating agent in a variety of industrial and commercial applications, including detergents, water treatment, and textile processing. Due to its widespread use, NTA can be introduced into the environment, necessitating sensitive and specific analytical methods for its detection and quantification in various matrices. This application note describes a robust and reliable method for the determination of NTA using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The inherent polarity and low volatility of NTA make direct GC-MS analysis challenging; therefore, derivatization to a more volatile form is essential. This protocol details an esterification method to convert NTA into its corresponding methyl ester, allowing for excellent chromatographic separation and mass spectrometric detection.

Principle of the Method

The analytical method is based on the conversion of non-volatile NTA to its volatile trimethyl ester derivative through a process of esterification. The derivatization is carried out using boron trifluoride in methanol (B129727) (BF3/MeOH).[1][2] The resulting NTA-trimethyl ester is then extracted and analyzed by GC-MS. The gas chromatograph separates the NTA derivative from other sample components, and the mass spectrometer provides sensitive and selective detection and quantification. The method's reliability is assessed through various validation parameters.[1]

Experimental Protocols

Reagents and Materials

-

Nitrilotriacetic acid (NTA) standard

-

Boron trifluoride-methanol (BF3/MeOH) complex solution

-

Methanol, GC grade

-

Ultrapure water

-

Internal Standard (IS) solution (e.g., a deuterated NTA analog, if available)

-

Glass-fiber filters (for air sampling, if applicable)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup and concentration)

-

Nitrogen gas, high purity

-

Helium gas, high purity

Standard Preparation

Prepare a stock solution of NTA in ultrapure water. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.48, 2.4, 4.8, 12, 24, 48, 72, and 96 µg/L) by dilution with ultrapure water. If an internal standard is used, spike a known concentration into each standard and sample.

Sample Preparation and Derivatization

The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.

-

Aqueous Samples (e.g., Drinking Water, Wastewater):

-

Take a known volume of the sample and evaporate it to dryness using a rotary evaporator or a stream of nitrogen gas.

-

To the dried residue, add a specific volume of BF3/MeOH solution.

-

Heat the sample at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to complete the esterification reaction.

-

After cooling, extract the NTA-trimethyl ester into an organic solvent (e.g., hexane (B92381) or chloroform).

-

The organic extract is then concentrated under a gentle stream of nitrogen before GC-MS analysis.

-

Air Samples (collected on filters):

-

Extract the NTA from the glass-fiber filter using ultrapure water.

-

Follow the derivatization procedure for aqueous samples as described above.

-

Caption: Experimental workflow for NTA analysis by GC-MS.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

-

Gas Chromatograph:

-

Column: DB-35ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Pulsed splitless or split (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer:

-